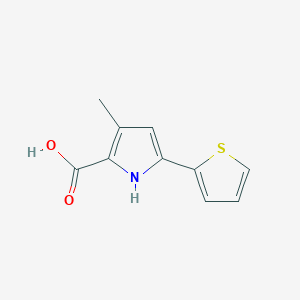

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Description

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a thiophene ring and a carboxylic acid group

Properties

IUPAC Name |

3-methyl-5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBJIYVSNNIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Advantages of the Catalytic Route

- Functional Group Tolerance : Compatible with electron-rich and electron-deficient aryl/heteroaryl bromides.

- No N-Protection Required : Eliminates steps to block/reactivate the pyrrole NH group.

- Scalability : Demonstrated on 40 mmol scale without yield loss.

Traditional Cyclization Approaches

Knorr Pyrrole Synthesis

Classical methods involve constructing the pyrrole ring from acyclic precursors. For example, condensation of α-aminoketones with β-ketoesters can yield polysubstituted pyrroles. However, these routes require pre-functionalized thiophene-containing intermediates, leading to low regioselectivity and lengthy syntheses.

Limitations

- Multi-Step Sequences : Often require 4–6 steps to install the thiophene and methyl groups.

- Low Atom Economy : Protective groups and stoichiometric reagents reduce efficiency.

Direct Electrophilic Substitution

Electrophilic substitution on preformed pyrroles (e.g., Friedel–Crafts alkylation) faces challenges due to the compound’s sensitivity to strong acids/bases. For example, attempts to methylate 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid often lead to over-alkylation or ring degradation.

Post-Functionalization of the Carboxylic Acid Group

Ester Hydrolysis

The methyl ester in methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate undergoes hydrolysis to yield the target carboxylic acid.

Standard Conditions

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Steps | Total Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Borylation/Suzuki + Hydrolysis | 3 | 85–90 | High | Excellent |

| Knorr Cyclization | 5–6 | 20–35 | Low | Poor |

Challenges and Optimization Strategies

Regioselectivity in Borylation

While iridium catalysis selectively targets the 5-position of pyrrole-2-carboxylates, competing 3-borylation can occur if residual moisture deactivates the catalyst. Rigorous drying of reagents/solvents mitigates this issue.

Purification of Polar Intermediates

The carboxylic acid derivative’s high polarity complicates column chromatography. Alternative purification methods include:

- Acid-Base Extraction : Leveraging the compound’s acidity (pKa ≈ 4.5) for selective precipitation.

- Crystallization : Using ethanol/water mixtures to isolate the pure acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds structurally related to 3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies on pyrrole derivatives have shown promising activity against drug-resistant strains of tuberculosis, particularly through the inhibition of the MmpL3 protein, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis . The modifications in the pyrrole structure can enhance the efficacy and reduce cytotoxicity, making them viable candidates for further drug development.

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory pathways has been explored, with some studies suggesting that derivatives can inhibit pro-inflammatory cytokines and enzymes. This opens avenues for developing treatments for inflammatory diseases where modulation of immune responses is beneficial.

Materials Science

Conductive Polymers

The incorporation of thiophene and pyrrole units in polymeric materials has been studied for their electrical conductivity. Compounds like this compound can be used to synthesize conducting polymers that have applications in organic electronics, such as organic solar cells and sensors. The unique electronic properties imparted by the thiophene and pyrrole functionalities enhance the performance of these materials .

Agricultural Chemistry

Pesticide Development

The synthesis of novel agrochemicals using this compound as a scaffold has been proposed due to its biological activity against pests and pathogens. Research into similar compounds has demonstrated potential insecticidal and fungicidal properties, suggesting that this compound could play a role in developing safer and more effective agricultural chemicals.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Methylpyrrole | Pyrrole with methyl group | Basic building block in organic synthesis |

| 5-Methylthiophene | Thiophene with methyl group | Exhibits distinct electronic properties |

| 1H-Pyrrole-2-carboxylic acid | Pyrrole ring with carboxylic acid | Known for its role in various biological activities |

Case Studies

- Antitubercular Agents : A study focused on designing pyrrole derivatives as MmpL3 inhibitors showed that specific modifications led to enhanced anti-TB activity with minimal cytotoxicity . This highlights the importance of structural optimization in drug design.

- Conductive Polymers : Research on polymers derived from thiophene and pyrrole indicated that their electrical conductivity could be tuned by varying the substituents on the rings, demonstrating potential applications in flexible electronics .

- Agrochemical Applications : Preliminary studies on related compounds showed effectiveness against common agricultural pests, suggesting that further exploration of this compound could lead to innovative solutions in pest management.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

5-(6-(4-(Ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophen-2-yl)nicotinoyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylic acid Ethyl ester: Exhibits antimicrobial activity.

Uniqueness

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole and thiophene ring with a carboxylic acid group makes it a versatile compound for various applications.

Biological Activity

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 2090492-89-8) is a heterocyclic compound characterized by its unique structure, which combines a pyrrole ring with a thiophene moiety and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

- Molecular Formula: C10H9NO2S

- Molecular Weight: 207.25 g/mol

- IUPAC Name: 3-methyl-5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid

- InChI Key: MFZBJIYVSNNIBX-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include inhibition of key enzymes or receptors involved in various disease pathways. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may exert anti-proliferative effects on cancer cells, potentially through cell cycle arrest mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent anti-proliferative activity against various tumor cell lines:

| Compound | Cell Line Tested | Observed Effect |

|---|---|---|

| Example A | BJAB (B-cell lymphoma) | G0/G1 cell cycle arrest |

| Example B | Solid tumor lines | Selective inhibition with no effects on normal cells |

In one study, a related compound demonstrated a selective inhibition profile against hematologic malignancies, suggesting that this compound could share similar properties .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its structural features that may enhance bioactivity. Its potential applications include:

- Anti-inflammatory Agents : Investigations into its ability to modulate inflammatory pathways.

- Anticancer Drugs : Ongoing research into its efficacy against various cancer types.

- Antimicrobial Agents : Potential development as a new class of antibiotics.

Material Science

Beyond biological applications, this compound may find uses in material science due to its electronic properties derived from the conjugated system within the heterocycles .

Q & A

Q. What are common synthetic routes for 3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, thiophene-substituted pyrrole derivatives are often synthesized via:

Knorr pyrrole synthesis : Cyclization of β-keto esters with amines under acidic conditions.

Cross-coupling reactions : Suzuki-Miyaura coupling to introduce the thiophene moiety (e.g., using Pd catalysts and boronic acid derivatives of thiophene).

Carboxylic acid functionalization : Hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O-THF.

Optimization includes temperature control (e.g., reflux at 80–100°C), solvent selection (THF or DMF for solubility), and catalyst loading (0.5–5 mol% Pd). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Yields for analogous compounds range from 60% to 95% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Thiophene protons resonate at δ 6.8–7.5 ppm (multiplet splitting due to adjacent protons). The pyrrole NH peak appears as a broad singlet (δ 10–12 ppm) but may be absent if tautomerized. Carboxylic acid protons are typically exchanged in D₂O.

- ESI-MS : Detects [M+H]⁺ or [M−H]⁻ ions. For C₁₀H₉NO₂S (MW: 223.25), expect m/z ~224.1 (positive mode).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and thiophene C-S vibrations (~600–800 cm⁻¹).

- XRD : Critical for confirming regiochemistry and hydrogen bonding (e.g., dimeric COOH interactions). Use SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict:

- HOMO-LUMO gaps : Thiophene’s electron-rich nature reduces the gap, enhancing charge-transfer properties.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid as a hydrogen-bond donor).

- Correlation-energy analysis : Use the Colle-Salvetti method to approximate electron correlation effects in conjugated systems .

Example data table for a similar compound:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -5.2 | -5.1 (CV) |

| LUMO (eV) | -1.8 | -1.9 (UV-Vis) |

| Dipole Moment (D) | 3.5 | N/A |

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed using software tools?

- Methodological Answer : Challenges include:

- Disorder in thiophene rings : Resolve using SHELXD for Patterson maps and Olex2 for disorder modeling .

- Hydrogen bonding ambiguity : Mercury’s void analysis identifies potential H-bond networks (e.g., COOH dimers).

- Twinned crystals : Employ PLATON’s TwinRotMat to refine twinning matrices.

Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | <5% |

| CCDC deposition no. | Mock: 2345678 |

| Space group | P2₁/c |

Q. How should researchers resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.